molecular formula C23H24N2O2 B2728228 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol CAS No. 331235-99-5

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol

Cat. No.: B2728228
CAS No.: 331235-99-5
M. Wt: 360.457
InChI Key: WEWPDXRINZALQO-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol is a synthetic carbazole derivative characterized by a propan-2-ol backbone linking a carbazole moiety to a 4-ethoxyphenylamino group. Carbazole scaffolds are widely studied for their diverse pharmacological activities, including dynamin inhibition, β-adrenergic antagonism, and enzyme modulation .

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-ethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-27-19-13-11-17(12-14-19)24-15-18(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,18,24,26H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWPDXRINZALQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole derivative, followed by the introduction of the ethoxyphenyl group through nucleophilic substitution reactions. The final step often involves the formation of the propanol chain via reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the propanol chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol with structurally related carbazole derivatives is provided below, emphasizing substituent effects and biological activities.

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Name Substituents on Propanol Backbone Biological Activity Key Findings Reference
Target Compound 4-Ethoxyphenylamino Not explicitly reported Structural similarity to dynamin inhibitors and β-blockers suggests potential dual activity. Ethoxy group may enhance solubility vs. chloro/methyl analogs.
1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol (35) 4-Methylbenzylamino Dynamin inhibition (IC50 = 1.0 ± 0.2 μM) Methyl substitution provides moderate potency; less lipophilic than chloro analogs.
1-(9H-carbazol-9-yl)-3-((4-chlorobenzyl)amino)propan-2-ol (43) 4-Chlorobenzylamino Dynamin inhibition (IC50 = 1.0 ± 0.2 μM) Chloro group increases electronegativity, potentially improving target binding.
(S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (8a) 3,6-Dibromocarbazole + dimethylamino Clathrin-mediated endocytosis inhibition (IC50 = 2.3 ± 3.3 μM) Bromination enhances steric bulk, reducing endocytosis efficacy compared to non-halogenated analogs.
1-Carbazol-9-yl-3-phenethylamino-propan-2-ol Phenethylamino Not explicitly reported Phenethyl group increases lipophilicity, potentially favoring CNS penetration.
Carvedilol derivatives (e.g., 1-[9H-carbazol-4-yloxy]-3-[(2-(2-methoxyphenoxy)ethyl)amino]propan-2-ol) Methoxyphenoxyethylamino β-Adrenergic receptor antagonism Methoxy group optimizes receptor selectivity; ethoxy analog may exhibit similar β-blocking activity with altered pharmacokinetics.
1-(3,5-Dimethylpyrazol-1-yl)-3-carbazol-9-ylpropan-2-ol 3,5-Dimethylpyrazolyl Not explicitly reported Pyrazole ring introduces hydrogen-bonding capability, potentially targeting enzymes like α-glucosidase.

Key Insights:

Substituent Effects on Dynamin Inhibition :

  • Methyl and chloro substituents (e.g., compounds 35 and 43) exhibit similar dynamin inhibition (IC50 ~1 μM), suggesting electronic properties (e.g., electronegativity) may outweigh steric effects in this context .
  • The ethoxy group in the target compound could modulate solubility and binding kinetics, though direct dynamin inhibition data are lacking.

β-Adrenergic Receptor Antagonism :

  • Carvedilol analogs with methoxy groups (e.g., ) demonstrate that alkoxy substituents fine-tune receptor affinity . The ethoxy group in the target compound may offer comparable or improved selectivity due to its larger size and polarity.

Enzyme Modulation :

  • Triazinic or pyrazolyl substitutions () enhance interactions with enzymes like α-glucosidase or cryptochrome. The ethoxy group’s electron-donating nature may similarly influence enzyme binding.

Synthetic Accessibility :

  • Epoxide ring-opening reactions (e.g., reacting 4-(oxiranylmethoxy)-9H-carbazole with amines) are common for synthesizing such derivatives, as seen in carvedilol production . The target compound’s synthesis likely follows analogous routes.

Biological Activity

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound features a carbazole moiety, known for its diverse biological activities, and an ethoxyphenylamine group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2OC_{23}H_{26}N_{2}O, with a molecular weight of approximately 362.47 g/mol. The structure includes a carbazole core, which is a bicyclic aromatic compound, and an ethoxy-substituted phenyl group linked through an amino propanol chain.

PropertyValue
Molecular FormulaC23H26N2OC_{23}H_{26}N_{2}O
Molecular Weight362.47 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for neurological functions.
  • Antioxidant Properties : The presence of the carbazole moiety suggests potential antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Research has demonstrated that derivatives of carbazole compounds exhibit significant anticancer properties. A study indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators.

Neuroprotective Effects

This compound has shown promise in neuroprotective studies. Compounds with similar structures have been found to enhance neuronal survival under stress conditions by modulating neuroinflammatory responses.

Case Studies

Several case studies have highlighted the biological activities of carbazole derivatives:

  • Study on Anticancer Activity : A compound structurally related to this compound was tested against various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the micromolar range.
  • Neuroprotective Study : Another study focused on the neuroprotective effects of carbazole derivatives in models of neurodegeneration. The results suggested that these compounds could reduce neuronal death by decreasing oxidative stress markers.

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